Vildagliptin Carboxy Acid Metabolite Trifluoroacetate

CAS No.: 565453-41-0

Cat. No.: VC4109760

Molecular Formula: C19H27F3N2O6

Molecular Weight: 436.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 565453-41-0 |

|---|---|

| Molecular Formula | C19H27F3N2O6 |

| Molecular Weight | 436.4 g/mol |

| IUPAC Name | (2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C17H26N2O4.C2HF3O2/c20-14(19-3-1-2-13(19)15(21)22)9-18-16-5-11-4-12(6-16)8-17(23,7-11)10-16;3-2(4,5)1(6)7/h11-13,18,23H,1-10H2,(H,21,22);(H,6,7)/t11?,12?,13-,16?,17?;/m0./s1 |

| Standard InChI Key | ZYSYESQESYWANO-CSDSSYKASA-N |

| Isomeric SMILES | C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |

| SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |

| Canonical SMILES | C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

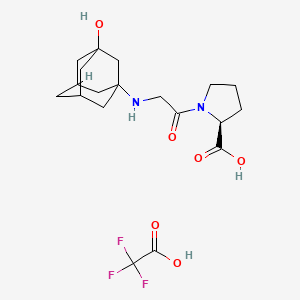

The metabolite features a pyrrolidine-2-carboxylic acid backbone substituted with a 3-hydroxyadamantylamino acetyl group, forming a stereospecific (S)-configuration at the C2 position. The trifluoroacetate counterion enhances solubility and stabilizes the carboxylate moiety through ionic interactions. Key structural attributes include:

-

IUPAC Name: (2S)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

-

SMILES Notation:

C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C(=O)O.C(=O)(C(F)(F)F)O

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₇F₃N₂O₆ |

| Molecular Weight | 436.4 g/mol |

| Parent Compound | Vildagliptin Carboxylic Acid |

| Counterion | Trifluoroacetic Acid |

| CAS Registry | 565453-41-0 |

Metabolic Pathways and Synthesis

Biotransformation of Vildagliptin

Vildagliptin undergoes extensive hydrolysis in vivo, primarily at the cyano group, yielding the carboxylic acid metabolite (LAY 151/M20.7). This reaction occurs in two stages:

-

Hydrolysis of Cyano Moiety: Conversion to an intermediate amide (M18.6).

-

Further Hydrolysis: Formation of the stable carboxylic acid derivative (M20.7) .

In humans, 57% of administered vildagliptin converts to M20.7, predominantly in the kidneys. Unlike cytochrome P450-mediated metabolism, this pathway relies on hydrolytic enzymes and glucuronidation, minimizing drug-drug interactions with CYP inhibitors/inducers .

Species-Specific Metabolism

| Species | Primary Metabolite | Metabolic Pathway | Excretion Route |

|---|---|---|---|

| Rat | M20.7 (54%) | Hydrolysis/Glucuronidation | Biliary |

| Dog | M20.7 (33%) | Hydrolysis | Renal |

| Human | LAY 151 (57%) | Renal Hydrolysis | Urinary |

Biological Activity and Pharmacological Implications

Immunomodulatory Effects

In HL-60 human promyelocytic cells, 100 μM vildagliptin and 1 μM M20.7 significantly increased:

-

S100A8/A9 Complex Secretion: 1982 ± 403 pg/mL vs. 355 ± 102 pg/mL in controls (p < 0.001) .

-

TNF-α mRNA Expression: 4.1-fold induction, though protein secretion remained unchanged .

Analytical Characterization

Spectroscopic Identification

-

NMR: Adamantyl protons resonate at δ 1.6–2.1 ppm; trifluoroacetate CF₃ signals appear at δ -75 ppm .

-

Mass Spectrometry: ESI-MS m/z 409.2 [M−TFA+H]⁺, consistent with the carboxylic acid metabolite .

Chromatographic Behavior

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (150 × 4.6 mm) | 0.1% TFA/ACN (70:30) | 8.2 ± 0.3 |

| Condition | M18.6 Formation | Degradation Pathway |

|---|---|---|

| Acidic (0.1N HCl) | 0.12% | Amide Hydrolysis |

| Oxidative (H₂O₂) | 0.08% | Pyrrolidine Ring Opening |

Hepatotoxicity Signals

Despite its therapeutic utility, vildagliptin’s association with S100A8/A9 induction raises concerns about subclinical liver inflammation. Comparative studies show:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume